molecular formula C10H13ClN2O B1428113 3-Chloro-2-piperidin-4-yloxypyridine CAS No. 2034157-39-4

3-Chloro-2-piperidin-4-yloxypyridine

Cat. No. B1428113
M. Wt: 212.67 g/mol
InChI Key: WUYWQIOJZVVCMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-Chloro-2-piperidin-4-yloxypyridine is 212.67 g/mol. The InChI code for this compound is 1S/C10H13ClN2O.ClH/c11-9-2-1-5-13-10 (9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H .


Physical And Chemical Properties Analysis

The physical form of 3-Chloro-2-piperidin-4-yloxypyridine is solid . The compound has a molecular weight of 212.67 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated methods for synthesizing related compounds, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, indicating a pathway for generating complex molecules with potential therapeutic uses (Shen Li, 2012).
  • Another study proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its significance in medicinal chemistry due to its rigid diamine structure, showcasing the chemical versatility and potential applications of piperidine derivatives in drug design (R. Smaliy et al., 2011).

Structural Analysis

  • Crystal structure analysis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provided insights into the conformational dynamics of piperidine derivatives, aiding in the understanding of their reactivity and interaction potentials in biological systems (R. Arulraj et al., 2017).
  • A quantum-chemical study focused on base-catalyzed reactions of environmentally relevant N-chloro-piperidines, assessing the thermochemistry of rearrangement reactions, which is crucial for predicting the stability and reactivity of chlorinated piperidines in pharmaceutical formulations (Davor Šakić et al., 2011).

Potential Pharmaceutical Applications

  • The synthesis of piperidin-3-ones through selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst highlights a method for creating piperidine derivatives, underlining their importance as organic synthetic intermediates and structural motifs in pharmaceutical agents (Wen-Xue Huang et al., 2015).
  • The study of molecular and crystal structures of various piperidine derivatives further elucidates the role of hydrogen bonds in molecular packing in crystals, providing a basis for designing more effective pharmaceuticals by understanding the molecular interactions that influence drug stability and bioavailability (L. Kuleshova et al., 2000).

properties

IUPAC Name

3-chloro-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYWQIOJZVVCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-piperidin-4-yloxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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